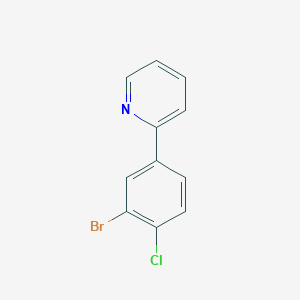

2-(3-Bromo-4-chlorophenyl)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine, a heterocyclic aromatic compound, and its derivatives are fundamental components in a multitude of applications, ranging from pharmaceuticals and agrochemicals to materials science. mountainscholar.orgnih.gov The nitrogen atom in the pyridine ring imparts distinct electronic properties and provides a site for chemical modification, making pyridine derivatives valuable precursors and intermediates in the synthesis of more complex molecules. organic-chemistry.orgbaranlab.org Their ability to act as ligands for metal catalysts further expands their role in facilitating a wide array of chemical transformations. researchgate.net

Role of Halogenation in Modulating Molecular Reactivity and Properties

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool for fine-tuning its chemical and physical properties. jk-sci.comchemistrytalk.org Halogens are highly electronegative, and their presence can significantly alter the electron distribution within a molecule, thereby influencing its reactivity, stability, and biological activity. fiveable.memt.com In synthetic chemistry, halogen atoms serve as versatile "handles" that can be readily replaced by other functional groups through various cross-coupling reactions, enabling the construction of intricate molecular architectures. jk-sci.commt.com The reactivity of halogens generally decreases down the group, with fluorine being the most reactive and iodine the least. chemistrytalk.orggeeksforgeeks.org

Overview of 2-(3-Bromo-4-chlorophenyl)pyridine within Contemporary Chemical Science

Within the broad family of halogenated pyridines, this compound has emerged as a compound of interest. This molecule features a pyridine ring attached to a phenyl ring that is substituted with both a bromine and a chlorine atom. This specific arrangement of atoms and functional groups makes it a valuable intermediate in the synthesis of a variety of target molecules, particularly in the fields of medicinal chemistry and materials science. Its structural features allow for selective chemical modifications at different positions, providing a pathway to novel compounds with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-4-chlorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClN/c12-9-7-8(4-5-10(9)13)11-3-1-2-6-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBJCVIWAYAJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Kinetics in 2 3 Bromo 4 Chlorophenyl Pyridine Synthesis

Detailed Mechanistic Pathways of Key Transformations

The cornerstone of 2-(3-Bromo-4-chlorophenyl)pyridine synthesis is the Suzuki-Miyaura reaction, which facilitates the formation of a carbon-carbon bond between a pyridine (B92270) derivative and a phenyl derivative. The generally accepted catalytic cycle for this transformation involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Catalytic Cycle of Suzuki-Miyaura Coupling:

| Step | Description |

| Oxidative Addition | The initial step where the aryl halide (in this case, a dihalobenzene) adds to the Pd(0) catalyst, forming a Pd(II) species. libretexts.org The reactivity of the halide typically follows the trend I > Br > Cl. acs.org |

| Transmetalation | The transfer of the organic group from the organoboron compound (e.g., a phenylboronic acid) to the palladium(II) complex. libretexts.org This step is often facilitated by a base, which activates the boronic acid. organic-chemistry.org |

| Reductive Elimination | The final step where the two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst. libretexts.org |

The active catalytic species is often a monoligated palladium complex, Pd(PPh₃), especially under catalytic conditions. chemrxiv.org The reaction commences with the oxidative addition of the aryl halide to the Pd(0) complex. libretexts.org Following this, transmetalation occurs, where the organoborane, activated by a base, transfers its aryl group to the palladium center. The cycle concludes with reductive elimination from a cis-complex to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Recent studies have highlighted that the nature of the base can significantly influence the mechanistic pathway and the rate-determining step. For instance, a change from potassium acetate (B1210297) (KOAc) to potassium carbonate (K₂CO₃) can alter the transmetalation pathways and shift the rate-determining step, leading to improved process efficiency. acs.org

Investigation of Regioselectivity and Chemoselectivity

In the synthesis of this compound, the starting material is a dihalogenated benzene, presenting a challenge in controlling which halogen participates in the coupling reaction (regioselectivity) and ensuring that only the desired C-C bond formation occurs (chemoselectivity).

Factors Influencing Regioselectivity:

| Factor | Influence on Selectivity |

| Carbon-Halogen Bond Strength | The reactivity of halogens in palladium-catalyzed cross-coupling generally follows the order C-I > C-Br > C-Cl. acs.org This intrinsic difference in bond dissociation energies is a primary determinant of regioselectivity. |

| Electronic Effects | The electronic properties of the substituents on the aromatic ring can influence the reactivity of the adjacent C-X bond. Electron-withdrawing groups can activate a C-Cl bond for oxidative addition. uwindsor.ca |

| Ligand Effects | The choice of ligand coordinated to the palladium catalyst can significantly impact selectivity. Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance catalyst activity and selectivity. |

| Reaction Conditions | Parameters such as temperature, solvent, and the nature of the base can be optimized to favor the reaction at a specific halogen site. |

For a substrate like 1-bromo-2-chloro-4-iodobenzene, the Suzuki-Miyaura coupling would preferentially occur at the C-I bond due to its lower bond dissociation energy compared to C-Br and C-Cl bonds. acs.org In the case of 3-bromo-4-chlorophenyl starting materials, the reaction is expected to be selective towards the bromine atom over the chlorine atom. This is because the C-Br bond is weaker and more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond. uwindsor.ca

Chemoselectivity is also a critical consideration, especially when dealing with multiple reactive sites. The palladium catalyst must selectively facilitate the C-C bond formation without promoting undesired side reactions, such as homo-coupling of the starting materials. The choice of catalyst, ligands, and reaction conditions plays a pivotal role in achieving high chemoselectivity.

Kinetic Studies of Bond-Forming Reactions

Kinetic analysis of the Suzuki-Miyaura reaction provides valuable insights into the reaction mechanism and helps in optimizing reaction conditions for industrial-scale synthesis.

Key Findings from Kinetic Studies:

Rate-Determining Step: The rate-determining step in the Suzuki-Miyaura catalytic cycle can vary depending on the specific substrates, catalyst system, and reaction conditions. It can be the oxidative addition, transmetalation, or reductive elimination. acs.org Kinetic studies have shown that reductive elimination often follows first-order kinetics. libretexts.org

Influence of Base: The choice of base can dramatically affect the reaction kinetics. For example, in the synthesis of sotorasib, changing the base from KOAc to K₂CO₃ shifted the rate-determining step and led to a more efficient process. acs.org

Catalyst Loading: Kinetic modeling can be employed to optimize the catalyst loading, potentially reducing the amount of expensive palladium catalyst required without compromising the reaction yield and rate. acs.org

Reaction Progress Kinetic Analysis (RPKA): This technique is instrumental in understanding the reaction mechanism under synthetically relevant conditions. It can help identify the active catalytic species and rationalize process limitations. acs.org

Studies have shown that mechanical stress can also influence the kinetics of covalent bond-forming reactions by lowering activation energies. rsc.org While not yet standard in the synthesis of this specific compound, this area of research could offer future avenues for process optimization.

Advanced Spectroscopic Characterization and Structural Analysis of 2 3 Bromo 4 Chlorophenyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the molecular skeleton and determine the electronic environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum for 2-(3-Bromo-4-chlorophenyl)pyridine would be expected to show distinct signals for each unique proton in the molecule. The spectrum would provide key information based on:

Chemical Shift (δ): The position of each signal, measured in parts per million (ppm), would indicate the electronic environment of the protons. Protons on the pyridine (B92270) ring and the substituted phenyl ring would appear in the aromatic region (typically 6.5-9.0 ppm). The exact positions would be influenced by the electronegativity and positions of the bromine and chlorine atoms.

Integration: The area under each signal would be proportional to the number of protons it represents.

Spin-Spin Coupling (J): The splitting of signals into multiplets (e.g., doublets, triplets) would reveal the number of neighboring protons, allowing for the determination of substitution patterns on both aromatic rings.

No specific experimental ¹H NMR data for this compound is publicly available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

A ¹³C NMR spectrum provides a count of the unique carbon environments in a molecule. For this compound, which has 11 carbon atoms, the spectrum would show up to 11 distinct signals in the aromatic region (typically 100-160 ppm), assuming no accidental overlap. The chemical shifts of the carbons directly bonded to the nitrogen, bromine, and chlorine atoms would be significantly affected due to the electronic influence of these heteroatoms.

No specific experimental ¹³C NMR data for this compound is publicly available.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Determination

HRMS is a powerful technique used to determine the precise molecular weight of a compound with high accuracy. This allows for the confident determination of its elemental formula. For this compound (C₁₁H₇BrClN), HRMS would verify its molecular weight. A key feature in the mass spectrum would be the characteristic isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would provide definitive evidence for the presence of these halogens in the molecule.

No specific experimental HRMS data for this compound is publicly available.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds.

Dihedral Angles: The torsional angle between the pyridine and phenyl rings, which is a key conformational feature.

Intermolecular Interactions: How the molecules pack together in the crystal lattice, revealing non-covalent interactions such as halogen bonding or π-π stacking.

No crystal structure data for this compound has been deposited in crystallographic databases.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra display bands corresponding to the stretching and bending of specific chemical bonds. For this compound, these spectra would show characteristic absorption bands for:

C-H stretching in the aromatic rings (around 3000-3100 cm⁻¹).

C=C and C=N stretching within the aromatic rings (typically in the 1400-1600 cm⁻¹ region).

C-H in-plane and out-of-plane bending , which are highly diagnostic of the substitution pattern on the rings.

C-Cl and C-Br stretching vibrations, which would appear at lower frequencies in the fingerprint region.

No specific experimental FT-IR or FT-Raman spectra for this compound are publicly available.

Computational Chemistry and Theoretical Modeling of 2 3 Bromo 4 Chlorophenyl Pyridine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Investigations into 2-(3-bromo-4-chlorophenyl)pyridine using DFT would typically involve optimizing its molecular geometry and calculating its electronic properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Electron Transfer Properties

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity and electronic behavior. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

In a study of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine, the HOMO and LUMO energies were calculated to be -3.1033 eV and -0.7442 eV, respectively, resulting in an energy gap of 2.3591 eV. For 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO gap was found to be 4.0106 eV. Analysis of this compound would reveal the distribution of these orbitals, indicating where the molecule is most likely to donate or accept electrons in chemical reactions.

| Property | Value (eV) |

| E_HOMO | Data not available for the specific compound |

| E_LUMO | Data not available for the specific compound |

| Energy Gap (ΔE) | Data not available for the specific compound |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. These maps are invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. Red-colored regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, an MEP map would highlight the electron-rich nitrogen atom of the pyridine (B92270) ring and any electron-deficient areas, offering insights into its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and hyperconjugative effects within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which contributes to molecular stability. While specific NBO data for this compound is not available, such analysis would quantify the stability arising from electron delocalization between the phenyl and pyridine rings and the influence of the halogen substituents.

| Reactivity Descriptor | Formula | Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Data not available |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Data not available |

| Chemical Potential (μ) | (E_HOMO + E_LUMO)/2 | Data not available |

| Electrophilicity Index (ω) | μ²/2η | Data not available |

| Softness (σ) | 1/2η | Data not available |

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, such as its polarizability (α) and first-order hyperpolarizability (β). These properties are related to the intramolecular charge transfer that occurs in push-pull systems. Theoretical studies on similar chalcone (B49325) and pyrimidine (B1678525) derivatives have shown that DFT calculations can effectively evaluate NLO behavior, with some materials showing hyperpolarizability values many times higher than that of the standard material, urea. A theoretical investigation into the NLO properties of this compound would determine its potential for use in advanced optical technologies.

| NLO Property | Value |

| Dipole Moment (μ) | Data not available |

| Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and dynamic behavior of this compound are dictated by the rotational freedom around the single bond connecting the pyridine and the 3-bromo-4-chlorophenyl rings. Understanding the conformational landscape and the energy barriers associated with this rotation is crucial for predicting its interactions in various chemical and biological systems. This section delves into the theoretical examination of these aspects through conformational analysis and the principles of molecular dynamics simulations.

Conformational Analysis

Conformational analysis of biphenyl-like systems, including 2-phenylpyridine (B120327) derivatives, focuses on the dihedral angle between the two aromatic rings. This rotation is primarily governed by the balance between the stabilizing effects of π-conjugation, which favors a planar conformation, and the destabilizing steric hindrance between the ortho-hydrogens (or other substituents) on the adjacent rings, which favors a twisted conformation.

While no specific computational studies on the conformational analysis of this compound have been published, extensive research on the parent compound, 2-phenylpyridine (ppy), provides a strong foundation for understanding its behavior. Density functional theory (DFT) calculations have shown that 2-phenylpyridine adopts a non-planar ground state conformation with a dihedral (twist) angle of approximately 21 degrees. researchgate.net This is notably smaller than the twist angle of biphenyl (B1667301) (around 44 degrees), indicating a greater tendency towards planarity due to the electronic influence of the nitrogen atom in the pyridine ring. researchgate.net

The rotation around the inter-ring bond is not free, and the molecule must overcome energy barriers to move from one conformation to another. For 2-phenylpyridine, the energy barrier to achieve a coplanar conformation, which represents a transition state, is calculated to be approximately 1 kcal/mol. researchgate.net Another rotational barrier exists for the perpendicular conformation. The relative energies of these conformations determine the molecule's preferred shape and its dynamic behavior at a given temperature.

For this compound, the presence of the bulky bromine and chlorine atoms on the phenyl ring is expected to significantly influence the conformational preferences compared to the unsubstituted 2-phenylpyridine. The steric hindrance introduced by the bromine atom at the 3-position and the chlorine atom at the 4-position would likely lead to a larger preferred dihedral angle and a higher rotational energy barrier.

Table 1: Theoretical Conformational Data for 2-Phenylpyridine (Analogous Compound)

| Parameter | Value | Method |

| Ground State Dihedral Angle | ~21° | DFT researchgate.net |

| Torsional Energy Barrier (to planarity) | ~1 kcal/mol | DFT researchgate.net |

This table presents data for the parent compound, 2-phenylpyridine, as a reference due to the absence of specific studies on this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational method to study the dynamic evolution of a molecular system over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into the flexibility, conformational changes, and interactions of this compound in different environments (e.g., in a solvent or interacting with a biological target).

While specific MD simulation studies on this compound are not available in the current literature, the principles of the method can be described. An MD simulation would typically involve the following steps:

System Setup: A model of the this compound molecule is placed in a simulation box, often filled with solvent molecules (e.g., water) to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates, is applied. This includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: The simulation is initiated by assigning random velocities to the atoms, corresponding to a specific temperature. The forces on each atom are calculated, and the system is evolved over a series of small time steps (typically femtoseconds).

Trajectory Analysis: The resulting trajectory, which is the record of atomic positions and velocities over time, is analyzed to extract information about the molecule's behavior.

For this compound, MD simulations could be used to:

Determine the distribution of dihedral angles and identify the most populated conformational states.

Calculate the free energy landscape of the inter-ring rotation, providing more accurate rotational barriers in a solvated environment.

Observe the timescale of conformational transitions between different twisted forms of the molecule.

Study how the molecule interacts with its environment and how these interactions influence its conformation.

Given the expected higher rotational barrier due to the halogen substituents, MD simulations would likely show that this compound is less flexible than the parent 2-phenylpyridine, with longer residence times in its preferred twisted conformations.

Chemical Biology Applications and Rational Ligand Design Based on the 2 3 Bromo 4 Chlorophenyl Pyridine Scaffold

Design and Synthesis of Molecular Probes for Biological Systems

The development of molecular probes from the 2-(3-bromo-4-chlorophenyl)pyridine scaffold is crucial for understanding biological systems. These probes are instrumental in identifying and validating novel drug targets. The synthesis of such probes often involves multi-step reactions, including cross-coupling reactions like the Suzuki or Stille couplings to introduce functional groups or reporter tags. ossila.com For instance, a common strategy is the palladium-catalyzed Suzuki cross-coupling reaction, which allows for the efficient formation of carbon-carbon bonds, enabling the attachment of various aryl or heteroaryl moieties to the pyridine (B92270) ring. researchgate.net

The synthesis process for derivatives of this scaffold can be initiated from commercially available starting materials. For example, chalcones can serve as precursors for a variety of heterocyclic compounds, including pyridines. ijprajournal.com The Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde (B42025) can yield a chalcone (B49325), which is then cyclized to form the desired pyridine core. ijprajournal.com Another approach involves the reaction of 2-bromopyridine (B144113) with magnesium to form a Grignard reagent, which can then react with various electrophiles to introduce different substituents. chula.ac.th

These synthetic strategies are adaptable for incorporating fluorescent tags or biotin (B1667282) labels, transforming the core scaffold into a molecular probe for use in techniques such as fluorescence microscopy or affinity purification to study biological processes and ligand-protein interactions.

Structure-Activity Relationship (SAR) Studies in Developing Novel Chemical Entities

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds derived from the this compound scaffold. These studies systematically alter the chemical structure of the molecule to map the contributions of different functional groups to its biological activity. For pyridine-based compounds, SAR studies have revealed that the nature and position of substituents on both the pyridine and phenyl rings significantly influence their potency and selectivity as inhibitors of various biological targets. nih.gov

For example, in the development of efflux pump inhibitors, a series of pyranopyridine analogs were synthesized to probe the SAR of the scaffold. nih.gov These studies demonstrated that modifications to different regions of the molecule could enhance potency, improve metabolic stability, and increase solubility. nih.gov Similarly, in the design of G-protein-coupled receptor 84 (GPR84) antagonists, extensive SAR was conducted on a related 1,2,4-triazine (B1199460) scaffold, showing that substitutions on the heterocyclic core and its appended rings dramatically affected activity. acs.org

The insights gained from SAR studies are critical for the rational design of new chemical entities with improved pharmacological profiles.

Computational Approaches to Ligand-Target Interactions (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are invaluable tools for predicting and analyzing the binding of ligands based on the this compound scaffold to their biological targets. nih.gov Molecular docking simulations place a ligand into the binding site of a target protein and estimate the binding affinity, providing insights into the key interactions that stabilize the ligand-protein complex. researchgate.netnih.gov

For instance, molecular docking studies have been employed to understand the binding modes of pyridine and pyrimidine (B1678525) derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the receptor's active site. nih.gov In the case of pyrazolo[3,4-b]pyridine derivatives developed as Tropomyosin receptor kinase (TRK) inhibitors, molecular docking suggested that the pyrazolo portion acts as a hydrogen bond center, while the pyridine ring engages in π–π stacking interactions. acs.org

The data generated from molecular docking are often used in conjunction with experimental results to guide the design of more potent and selective inhibitors.

Chemoinformatic Analysis for Scaffold Optimization

Chemoinformatic analysis plays a pivotal role in the optimization of scaffolds like this compound. This field utilizes computational techniques to analyze large datasets of chemical compounds and their biological activities to identify patterns and guide the design of new molecules. One key application is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govniscpr.res.in

By analyzing the physicochemical properties of a series of analogs, chemoinformatic models can predict the drug-likeness of new designs. niscpr.res.in For example, in a study of pyridine and pyrimidine derivatives, in silico ADME predictions were carried out to assess their potential as drug candidates. nih.gov These analyses can help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures. Furthermore, chemoinformatic tools can be used for scaffold hopping, where the core structure is replaced with a different one that maintains similar biological activity but may have improved properties.

The integration of chemoinformatic analysis into the drug discovery pipeline allows for a more efficient and targeted approach to the optimization of lead compounds based on the this compound scaffold.

Future Prospects and Interdisciplinary Research Directions for 2 3 Bromo 4 Chlorophenyl Pyridine

Development of Novel Synthetic Strategies for Enhanced Efficiency

The future of research on 2-(3-bromo-4-chlorophenyl)pyridine will heavily rely on the development of efficient and scalable synthetic protocols. While classical methods for creating biaryl linkages, such as the Suzuki and Negishi cross-coupling reactions, are likely applicable, future efforts will probably focus on more sustainable and atom-economical approaches. One promising avenue is the exploration of C-H activation strategies, which would allow for the direct coupling of a suitably substituted pyridine (B92270) with a bromo-chlorobenzene derivative, thereby reducing the need for pre-functionalized starting materials and minimizing waste.

Furthermore, the use of magnetically recoverable nanocatalysts could offer a greener alternative for the synthesis of this and related pyridine derivatives. rsc.org These catalysts, which can be easily separated from the reaction mixture using an external magnet, simplify product purification and allow for catalyst recycling, contributing to more sustainable chemical manufacturing. rsc.org The development of one-pot, multi-component reactions also presents an attractive strategy for streamlining the synthesis of complex pyridine-based molecules.

| Synthetic Approach | Potential Advantages |

| C-H Activation | Reduced waste, increased atom economy, simplified starting materials. |

| Magnetically Recoverable Nanocatalysts | Easy catalyst separation and recycling, environmentally friendly. rsc.org |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced reaction time and resource consumption. |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing applications. While standard spectroscopic techniques like FT-IR, 1H-NMR, and 13C-NMR are fundamental for routine characterization, advanced methods will be necessary to probe its dynamic processes. researchgate.net

Dynamic NMR (DNMR) spectroscopy, for instance, could be employed to study restricted rotation around the C-C bond connecting the phenyl and pyridine rings. jst.go.jplibretexts.org The energy barrier to this rotation, influenced by the steric hindrance of the halogen atoms, can provide valuable insights into the molecule's conformational preferences and flexibility. Such studies are crucial as the three-dimensional structure of the molecule can significantly impact its biological activity or its performance in a material.

Furthermore, advanced techniques like two-dimensional NMR (e.g., COSY, HSQC, HMBC) will be indispensable for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives of the parent compound. Solid-state NMR could also provide valuable information about the packing and intermolecular interactions of the compound in the crystalline state.

Integration of Machine Learning and AI in Compound Design and Reaction Prediction

| AI/ML Application | Potential Impact on Research |

| Retrosynthesis Prediction | Rapid identification of viable synthetic pathways. technologynetworks.comphiladelphia.edu.jo |

| Reaction Optimization | Prediction of optimal solvents, catalysts, and temperatures. nih.gov |

| Virtual Screening | Prioritization of compounds for synthesis and biological testing. nih.gov |

| Generative Chemistry | Design of novel molecules with desired properties. technologynetworks.com |

Exploration of Emerging Applications in Materials Science or Catalysis

The unique electronic and structural features of this compound make it an intriguing candidate for applications in materials science and catalysis. The pyridine nitrogen atom can act as a ligand, coordinating with metal centers to form novel catalysts. rsc.org The presence of halogen atoms allows for further functionalization through cross-coupling reactions, enabling the synthesis of more complex ligands or the attachment of the molecule to a solid support to create heterogeneous catalysts. mdpi.com

In materials science, the aromatic nature of the compound suggests potential applications in organic electronics. The ability to tune the electronic properties through modification of the substituents could lead to the development of new organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or photovoltaic materials. The rigid, planar structure of the biaryl system could also be exploited in the design of liquid crystals or other ordered materials. The investigation into halogen bonding interactions, where the bromine or chlorine atoms act as halogen bond donors, could open up new avenues in crystal engineering and the design of supramolecular assemblies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Bromo-4-chlorophenyl)pyridine, and how can purity be maximized?

- Methodological Answer: The synthesis typically involves coupling halogenated aryl precursors with pyridine derivatives. For example, Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution under controlled conditions (e.g., using Pd catalysts, inert atmosphere). Purification via column chromatography with gradients of ethyl acetate/hexane (monitored by TLC) and recrystallization from ethanol can yield >95% purity. Critical parameters include reaction temperature (80–120°C), stoichiometry of reagents, and exclusion of moisture .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer:

- NMR : H and C NMR to confirm substituent positions and assess electronic environments. For bromine/chlorine effects, observe deshielding in aromatic protons.

- XRD : Single-crystal X-ray diffraction (using SHELXL/SHELXT ) resolves stereochemistry and bond angles.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and isotopic patterns (e.g., Br/Br, Cl/Cl).

- Contradictions between experimental and computational data (e.g., DFT-predicted vs. observed NMR shifts) may arise from solvent effects or crystal packing; iterative refinement is recommended .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC-UV at 254 nm. For thermal stability, use TGA/DSC to identify decomposition points (>200°C typical for aryl-pyridines). Store samples in amber vials at –20°C under argon to prevent halogen exchange or hydrolysis .

Advanced Research Questions

Q. What computational strategies predict electronic properties and reactivity for functionalization?

- Methodological Answer: Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO), identifying electrophilic/nucleophilic sites. For bromine/chlorine substitution effects, compare Mulliken charges and electrostatic potential surfaces. MD simulations (e.g., GROMACS) can model solvent interactions and conformational flexibility. Validate predictions with experimental reactivity assays (e.g., regioselective bromination or coupling reactions) .

Q. How to resolve contradictions in crystallographic data (e.g., disordered halogens or twinning)?

- Methodological Answer: Use SHELXD for initial structure solution and SHELXL for refinement. For disordered atoms, apply PART instructions and isotropic displacement parameter (ADP) constraints. Twinned data (common in halogenated aromatics) require HKLF 5 format in SHELXL and twin-law identification via PLATON. R-factor convergence below 5% and reasonable ADP ratios (<2.0 Ų) indicate reliable models .

Q. Can this compound act as a molecular switch, and how to design experiments to test this?

- Methodological Answer: Inspired by 2-(2-hydroxyphenyl)pyridine derivatives , evaluate pH-dependent tautomerism via UV-Vis (250–400 nm) in buffered solutions. Attach the compound to a chiral scaffold (e.g., cyclopeptides) and use circular dichroism (CD) to monitor unidirectional rotation. Quantum mechanics/molecular mechanics (QM/MM) simulations can predict switching barriers (>10 kcal/mol suggests stability).

Q. What strategies identify intermediates in catalytic cycles involving this compound?

- Methodological Answer: Use in situ IR/Raman spectroscopy to track transient species during cross-coupling. Electrospray ionization mass spectrometry (ESI-MS) with high temporal resolution detects short-lived intermediates (e.g., Pd-π complexes). Isotopic labeling (C-pyridine) combined with H-C HSQC NMR provides mechanistic insights .

Key Notes

- Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on synthesis/characterization fundamentals.

- Address contradictions via iterative validation (experimental + computational) and robust statistical analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.